molecular formula C34H54O2 B009133 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one CAS No. 19719-71-2

1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one

Cat. No. B009133
CAS RN: 19719-71-2
M. Wt: 494.8 g/mol
InChI Key: TVCORKNXWOISJU-UHFFFAOYSA-N
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Description

1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one, also known as Antioxidant 2246, is a synthetic antioxidant widely used in the food industry. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. Antioxidant 2246 is used to prevent the oxidation of fats and oils in food products, thereby extending their shelf life.

Mechanism Of Action

1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 works by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from damaging cells and tissues. It also chelates metal ions such as iron and copper, which are known to catalyze the formation of free radicals.

Biochemical And Physiological Effects

1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has been shown to have a number of biochemical and physiological effects. It has been found to reduce lipid peroxidation and DNA damage in vitro. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has also been shown to improve glucose metabolism and reduce inflammation in animal models. In addition, it has been found to protect against ischemic injury in the brain and heart.

Advantages And Limitations For Lab Experiments

1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has several advantages for lab experiments. It is stable and easy to handle, and its antioxidant activity can be easily measured using various assays. However, it has some limitations as well. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 can interfere with some assays that rely on metal ions, and its solubility in water is limited.

Future Directions

There are several future directions for research on 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246. One area of interest is its potential as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Another area of interest is its potential as a food preservative, as it has been shown to be effective in preventing the oxidation of fats and oils in food products. Finally, further studies are needed to better understand the mechanism of action of 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 and its potential interactions with other antioxidants and drugs.
Conclusion
In conclusion, 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 is a synthetic antioxidant that has been extensively studied for its antioxidant properties. It has been found to scavenge free radicals, prevent lipid peroxidation, and protect against oxidative stress in various animal models. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246, including its potential as a therapeutic agent and a food preservative.

Synthesis Methods

The synthesis of 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 involves the reaction of 2,6-di-tert-butylphenol with bicyclo[4.1.0]hept-2-ene-2-carboxylic acid. The reaction is catalyzed by a Lewis acid such as aluminum trichloride. The resulting product is then treated with tert-butyl hypochlorite to yield 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246.

Scientific Research Applications

1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and prevent lipid peroxidation in vitro. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has also been found to protect against oxidative stress in various animal models, including rats, mice, and fish.

properties

CAS RN

19719-71-2

Product Name

1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one

Molecular Formula

C34H54O2

Molecular Weight

494.8 g/mol

IUPAC Name

1,3,5-tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one

InChI

InChI=1S/C34H54O2/c1-28(2,3)22-16-21(17-23(26(22)35)29(4,5)6)18-33(31(10,11)12)19-24(30(7,8)9)25-20-34(25,27(33)36)32(13,14)15/h16-17,19,25,35H,18,20H2,1-15H3

InChI Key

TVCORKNXWOISJU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2(C=C(C3CC3(C2=O)C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2(C=C(C3CC3(C2=O)C(C)(C)C)C(C)(C)C)C(C)(C)C

synonyms

1,3,5-Tri-tert-butyl-3-(3,5-di-tert-butyl-4-hydroxybenzyl)norcaran-4-en-2-one

Origin of Product

United States

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